molecular formula C17H24ClNO3 B8287231 Tert-butyl 4-(4-chloro-3-methylphenyl)-2-methoxypyrrolidine-1-carboxylate

Tert-butyl 4-(4-chloro-3-methylphenyl)-2-methoxypyrrolidine-1-carboxylate

Cat. No.: B8287231
M. Wt: 325.8 g/mol
InChI Key: FLYSLZZZQYVZAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(4-chloro-3-methylphenyl)-2-methoxypyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C17H24ClNO3 and its molecular weight is 325.8 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H24ClNO3

Molecular Weight

325.8 g/mol

IUPAC Name

tert-butyl 4-(4-chloro-3-methylphenyl)-2-methoxypyrrolidine-1-carboxylate

InChI

InChI=1S/C17H24ClNO3/c1-11-8-12(6-7-14(11)18)13-9-15(21-5)19(10-13)16(20)22-17(2,3)4/h6-8,13,15H,9-10H2,1-5H3

InChI Key

FLYSLZZZQYVZAM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2CC(N(C2)C(=O)OC(C)(C)C)OC)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Synthesized according to General Procedure 2. To a stirred solution of tert-butyl-2,5-dihydro-1H-pyrrole-1-carboxylate (2.5 g, 14.8 mmol) in methanol (75 mL) under N2 at RT was added 4-chloro-3-methylbenzenediazonium tetrafluoroborate (5.3 g, 22.2 mmol), followed by the addition of palladium(II) acetate (336 mg, 1.50 mmol). The resulting solution was stirred at RT for 1 hour, diluted with ethyl acetate (375 mL) and partitioned with saturated aqueous NaHCO3 solution (150 mL). The organic layer was removed and washed with saturated aqueous NaHCO3 solution (150 mL), brine (150 mL), dried over MgSO4 and concentrated under reduced pressure. The residue was dried under vacuum to afford tert-butyl 4-(4-chloro-3-methylphenyl)-2-methoxypyrrolidine-1-carboxylate (4.25 g, 13.0 mmol, 88% yield) as a brown oil. The crude product was used without any further purification in the next reaction step. 1H-NMR (400 MHz, DMSO-d6) δ 7.35-7.26 (m, 2H), 7.16 (dd, J=1.9, 8.2 Hz, 1H), 5.20-5.05 (m, 1H), 3.70-3.63 (m, 1H), 3.54-3.45 (m, 1H), 3.28 (s, 3H), 3.21-3.10 (m, 1H), 2.30 (s, 3H), 2.10-1.98 (m, 2H) and 1.47 (s, 9H) ppm.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
4-chloro-3-methylbenzenediazonium tetrafluoroborate
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
375 mL
Type
solvent
Reaction Step Two
Quantity
336 mg
Type
catalyst
Reaction Step Three

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